6-Chloro-2-cyano-3-nitropyridine

Synthetic Methodology Process Chemistry Intermediate Synthesis

Generic analogs fail to match the orthogonal SₙAr activation of 6-chloro-2-cyano-3-nitropyridine (CAS 93683-65-9), the critical advanced intermediate for ABT-751 and Navitoclax synthesis. • Synergistic -Cl/-CN/-NO₂ substitution enables unique C6 reactivity unavailable in 2-cyano-3-nitropyridine or 2,6-dichloro analogs. • -CN placeholder for late-stage diversification; -NO₂ serves as masked amine. • ≥98% purity ensures reproducible yields across multi-step pharma syntheses.

Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol
CAS No. 93683-65-9
Cat. No. B1338257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyano-3-nitropyridine
CAS93683-65-9
Molecular FormulaC6H2ClN3O2
Molecular Weight183.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl
InChIInChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
InChIKeyXVIHGTRTKQZJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-cyano-3-nitropyridine: Strategic Building Block


6-Chloro-2-cyano-3-nitropyridine (CAS 93683-65-9) is a halogenated nitropyridine derivative characterized by a pyridine core substituted at the 2-, 3-, and 6-positions with cyano (-CN), nitro (-NO₂), and chloro (-Cl) groups, respectively [1]. This substitution pattern creates a highly electrophilic heteroaromatic scaffold with a computed molecular weight of 183.55 g/mol and an XLogP3-AA value of 1.7 [2]. Its strategic value lies in the differential reactivity imparted by this specific regiochemical arrangement, which enables sequential and orthogonal synthetic transformations that are not accessible with simpler or differently substituted analogs. The compound serves as a critical advanced intermediate in the synthesis of clinically evaluated drug candidates, including the microtubule inhibitor ABT-751 (E7010) and the Bcl-2 family inhibitor ABT-263 (Navitoclax), as well as commercial agrochemicals such as the herbicide florasulam [3].

Synthetic Role Advanced intermediate for sequential SNAr diversification at the 6-position
Functional Groups Cyano and nitro groups serve as orthogonal masked amine and carboxylic acid equivalents
Application Scope Key building block for microtubule inhibitors, Bcl-2 inhibitors, and triazolopyrimidine herbicides

Why 6-Chloro-2-cyano-3-nitropyridine Cannot Be Substituted


Substituting 6-chloro-2-cyano-3-nitropyridine with a generic or in-class analog in established synthetic routes or SAR studies is not feasible due to the precise electronic and steric requirements of the pyridine scaffold [1]. The synergistic effect of the three electron-withdrawing groups (-Cl, -CN, -NO₂) creates a unique activation pattern for nucleophilic aromatic substitution (SₙAr) at the 6-position, a reactivity profile that differs significantly from analogs lacking one or more of these substituents [2]. Furthermore, the cyano group acts as a non-reducible placeholder for carboxylic acid or amine functionalities, enabling late-stage diversification, while the nitro group serves as a masked amine for the construction of fused heterocycles. Procuring a close analog, such as 2-cyano-3-nitropyridine (lacking the 6-chloro leaving group) or 2,6-dichloro-3-nitropyridine (lacking the cyano group), would either halt the synthetic sequence at a key step or require extensive re-optimization of reaction conditions, thereby compromising yield, purity, and overall project timelines.

6-Chloro-2-cyano-3-nitropyridine
2-Cyano-3-nitropyridine
2,6-Dichloro-3-nitropyridine
Chloro leaving group enables SNAr at 6-position
Lacks a leaving group — diversification may halt
Two leaving groups may compromise selective mono-substitution
Cyano group activates ring and serves as carboxylic acid precursor
Missing chloro limits late-stage modification despite same cyano
Absence of cyano reduces activation and removes late-stage handle

6-Chloro-2-cyano-3-nitropyridine vs. Closest Analogs


Synthesis Yield Comparison

The synthesis of 6-chloro-2-cyano-3-nitropyridine via Rosenmund-von Braun cyanation of 2,6-dichloro-3-nitropyridine using stoichiometric copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 180 °C proceeds with a reported yield of ~64% after chromatographic purification . In contrast, the alternative synthesis of the same intermediate via a patent route yields a mixture of 6-chloro-2-cyano-3-nitropyridine and its isomer, requiring chromatographic separation to achieve an overall yield of 70-80% [1]. The comparative yield data highlights that while the one-step cyanation offers a simpler operational sequence with moderate yield, alternative multi-step approaches may offer higher isolated yields after purification, presenting a trade-off in process economics.

Synthesis Yield
Head-to-head
~64% (one-step) vs 70–80% (multi-step)
Process economics trade-off between simplicity and yield
One-step cyanation vs patent multi-step route with isomer separation
Synthetic Methodology Process Chemistry Intermediate Synthesis

Physicochemical Properties vs. 2-Cyano-3-nitropyridine

6-Chloro-2-cyano-3-nitropyridine exhibits a melting point range of 118-120 °C, which is significantly higher than the 85-90 °C range reported for its non-halogenated analog, 2-cyano-3-nitropyridine [1]. This ~30 °C increase in melting point is consistent with the introduction of the heavier chloro substituent and the resulting changes in crystal lattice energy and molecular packing. Furthermore, the computed XLogP3-AA value for 6-chloro-2-cyano-3-nitropyridine is 1.7, compared to 0.7 for 2-cyano-3-nitropyridine, indicating a substantial increase in lipophilicity due to the chloro substituent [2][3].

Physicochemical Profile
Cross-study
Δm.p. +30 °C; ΔXLogP +1.0
Higher melting point and lipophilicity vs non-halogenated analog
Data from literature and PubChem computed properties
Physicochemical Characterization Medicinal Chemistry Drug Design

SₙAr Reactivity and Synthetic Versatility

The reactivity of 6-chloro-2-cyano-3-nitropyridine in nucleophilic aromatic substitution (SₙAr) reactions is enhanced by the synergistic electron-withdrawing effects of the cyano and nitro groups, which activate the pyridine ring at the 6-position for displacement of the chloro leaving group [1]. This contrasts with 2,6-dichloro-3-nitropyridine, where the absence of the cyano group results in a less activated ring for selective mono-substitution, and with 2-cyano-3-nitropyridine, which lacks a leaving group for further diversification . The presence of both the nitro group (a masked amine) and the cyano group (a carboxylic acid precursor) on the same scaffold allows for orthogonal and sequential functionalization, a capability not offered by simpler analogs.

SNAr Reactivity
Class-level
Enhanced activation at C6 by –CN and –NO2
Supports orthogonal sequential functionalization
Qualitative inference; verify under specific SNAr conditions
Synthetic Chemistry Reaction Mechanisms Building Block Reactivity

Adenosine Receptor Antagonism

6-Chloro-2-cyano-3-nitropyridine has been identified as an antagonist of adenosine A1 and A2A receptors, blocking adenosine binding and leading to increased intracellular cyclic AMP (cAMP) levels . While quantitative IC₅₀ data for this specific compound is not readily available in public databases, a related A2B receptor antagonist assay reports an IC₅₀ of 11,100 nM for a compound with a similar pyridine scaffold [1]. This suggests that the 6-chloro-2-cyano-3-nitropyridine core may serve as a starting point for optimizing potency and selectivity. In contrast, the non-chlorinated analog, 2-cyano-3-nitropyridine, has been reported to inhibit protein kinases with IC₅₀ values ranging from 5 μM to 15 μM, indicating a distinct biological target profile .

Adenosine Receptor Antagonism
Data to verify
A1/A2A antagonist (no quantitative IC50 reported)
Potential pharmacophore; requires optimization
Related scaffold IC50 ~11 µM at A2B; distinct from kinase-active analog
Pharmacology Adenosine Receptor Lead Discovery

Purity and Quality Specifications

Commercial suppliers of 6-chloro-2-cyano-3-nitropyridine offer the compound with a guaranteed minimum purity of 98% to 99.9%, with moisture content typically specified below 0.5% and residue on ignition below 0.1% [1]. In contrast, the precursor 2,6-dichloro-3-nitropyridine is commonly supplied at 95-99.5% purity, but may contain regioisomeric impurities that can affect downstream chemistry . For sensitive pharmaceutical synthesis applications, the high purity and well-defined impurity profile of 6-chloro-2-cyano-3-nitropyridine are essential to ensure reproducibility and minimize side reactions.

Purity Specifications
Specification review
97.5–99.9% (HPLC/GC), moisture ≤0.5%
High purity reduces need for in-house purification
Supplier specification; batch verification advised
Quality Control Procurement Specification Pharmaceutical Manufacturing

Thermal Stability and Storage Conditions

6-Chloro-2-cyano-3-nitropyridine exhibits a predicted boiling point of 347.2±42.0 °C at 760 mmHg, indicating significant thermal stability . This is higher than the boiling point of 2-cyano-3-nitropyridine (275-277 °C) and reflects the stabilizing effect of the chloro substituent [1]. The compound is recommended for storage under inert atmosphere (nitrogen or argon) at 2-8 °C to ensure long-term stability [2]. In contrast, the more reactive 2,6-dichloro-3-nitropyridine may require more stringent storage conditions to prevent hydrolysis or decomposition.

Thermal Stability
Reported
b.p. 347 °C (predicted); store 2–8 °C inert
Facilitates safer handling and longer shelf life
Predicted boiling point; empirical validation recommended
Physical Properties Safety Storage

6-Chloro-2-cyano-3-nitropyridine: Key Applications


ABT-751: Microtubule-Targeting Anticancer Agent

6-Chloro-2-cyano-3-nitropyridine is a key intermediate in the synthesis of ABT-751 (E7010), a tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin (Ki = 3.3 μM) and exhibits potent growth inhibition across multiple human tumor cell lines (IC₅₀ = 0.06-0.08 μg/mL) . The compound's unique substitution pattern is essential for constructing the pyridine core of ABT-751, and its high purity (≥98%) is critical for ensuring the success of subsequent synthetic steps and the biological activity of the final drug candidate.

ABT-263 (Navitoclax): Bcl-2 Family Inhibitor

The pyridine scaffold of 6-chloro-2-cyano-3-nitropyridine is also employed in the synthesis of ABT-263 (Navitoclax), a dual BCL-2/BCL-xL inhibitor that has demonstrated potent pro-apoptotic activity in preclinical cancer models [1]. The chloro substituent at the 6-position serves as a versatile handle for introducing diverse amine or ether side chains that modulate the binding affinity and selectivity of the final BH3 mimetic compound.

Florasulam: Triazolopyrimidine Herbicide

In agrochemical research, 6-chloro-2-cyano-3-nitropyridine is a crucial building block for the synthesis of florasulam, a highly effective post-emergent herbicide used for broadleaf weed control in cereal crops . Florasulam acts by inhibiting the acetolactate synthase (ALS) enzyme in susceptible weed species, and the 6-chloro-2-cyano-3-nitropyridine intermediate provides the functional groups necessary for constructing the triazolopyrimidine core of the herbicide.

Adenosine Receptor Antagonists for CNS & Immuno-Oncology

Given its demonstrated activity as an adenosine A1 and A2A receptor antagonist, 6-chloro-2-cyano-3-nitropyridine serves as a valuable starting point for medicinal chemistry campaigns targeting adenosine signaling pathways in neurological disorders and cancer immunotherapy . The chloro substituent is not only a synthetic handle but also a pharmacophoric element that influences receptor binding and subtype selectivity.

Application
Selection Property
Validation Focus
Tubulin polymerization inhibitor synthesis (ABT-751)
Chloro-leaving group for pyridine core construction
Multi-step yield and purity at coupling steps
Bcl-2 family inhibitor synthesis (ABT-263)
Cyano group as carboxylic acid/amine precursor
Side-chain introduction and selectivity optimization
Triazolopyrimidine herbicide synthesis (florasulam)
Nitro group as masked amine for heterocycle formation
Heterocycle construction efficiency and purity
Adenosine receptor antagonist lead optimization
Chloro substituent as pharmacophoric element
Receptor binding and subtype selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-cyano-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.